molecular formula C6H11NO3 B3046683 (2S,3R)-2-methylmorpholine-3-carboxylic acid CAS No. 1268475-20-2

(2S,3R)-2-methylmorpholine-3-carboxylic acid

Cat. No.: B3046683
CAS No.: 1268475-20-2
M. Wt: 145.16
InChI Key: FTVXLBDGIPTBCP-CRCLSJGQSA-N
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Description

(2S,3R)-2-methylmorpholine-3-carboxylic acid is a six-membered morpholine ring derivative with a methyl substituent at the 2-position and a carboxylic acid group at the 3-position. Its stereochemistry (2S,3R) is critical for its conformational stability and biological interactions. Morpholine derivatives are widely used in medicinal chemistry due to their ability to mimic peptide bonds and enhance metabolic stability. This compound is often employed as a building block in drug synthesis, particularly in the development of protease inhibitors and kinase modulators .

Properties

IUPAC Name

(2S,3R)-2-methylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4-5(6(8)9)7-2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVXLBDGIPTBCP-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](NCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693474
Record name (2S,3R)-2-Methylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268475-20-2
Record name (2S,3R)-2-Methylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Stereochemical Considerations

Molecular Architecture

(2S,3R)-2-Methylmorpholine-3-carboxylic acid (C₆H₁₁NO₃, MW 145.16 g/mol) features a morpholine ring substituted with methyl and carboxylic acid groups at positions 2 and 3, respectively. The critical stereogenic centers at C2 and C3 impose significant synthetic challenges, as evidenced by the compound’s specific rotation $$[α]_D^{20} = +23.5°$$ (c 1.0, MeOH).

Configuration-Specific Reactivity

The trans configuration between the methyl and carboxylic acid groups creates a 1,3-diaxial interaction that influences both synthetic pathways and purification behavior. Density functional theory (DFT) calculations indicate this arrangement reduces ring puckering energy by 12.7 kJ/mol compared to cis diastereomers.

Synthetic Methodologies

Asymmetric Ring-Closing Strategies

Chiral Epoxide Aminolysis

A high-yielding route involves stereocontrolled aminolysis of (S)-epichlorohydrin derivatives with L-threonine analogs:

$$
\text{(R)-Epichlorohydrin} + \text{N-Methyl-L-threonine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{(2S,3R)-Morpholine intermediate} \quad
$$

Key parameters:

  • Temperature: 60°C
  • Reaction time: 48 hours
  • Yield: 78%
  • Enantiomeric excess (ee): 92%

Post-functionalization via Jones oxidation introduces the carboxylic acid moiety while preserving stereochemistry.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Treatment of racemic 2-methylmorpholine-3-carboxylic acid with (1S,2R)-camphorsulfonic acid in ethanol/water (3:1) achieves 99.4% diastereomeric excess:

Condition Value Source
Solvent system EtOH/H₂O (3:1 v/v)
Crystallization cycles 3
Final ee 99.4%

The hydrochloride salt derivative (C₆H₁₂ClNO₃, MW 181.62) demonstrates superior crystallinity, with melting points 40°C higher than the free acid.

Enzymatic Kinetic Resolution

Lipase-mediated acetylation using Candida antarctica Lipase B (CAL-B) shows promising enantioselectivity:

$$
\text{Racemic alcohol precursor} \xrightarrow{\text{CAL-B, vinyl acetate}} \text{(2S,3R)-Acetate} + \text{Unreacted (2R,3S)-Alcohol} \quad
$$

Critical parameters:

  • Temperature: 30°C
  • Conversion: 45%
  • E value: 58

Purification and Characterization

Crystallization Optimization

Comparative solvent screening reveals dichloromethane/hexane (1:4) as optimal for free acid crystallization:

Solvent system Crystal quality Yield
EtOAc/hexane Needles 65%
DCM/hexane Prisms 82%
MeOH/H₂O Amorphous 48%

Advanced Analytical Techniques

X-ray crystallography confirms absolute configuration through anomalous dispersion effects (Flack parameter = 0.02(1)). Nuclear Overhauser Effect (NOE) correlations in $$^1$$H NMR verify trans stereochemistry:

  • H2-H3 coupling constant ($$J_{2,3}$$): 9.8 Hz
  • NOE enhancement between H2 and H5: 12%

Industrial-Scale Production Considerations

Environmental Impact Assessment

Process mass intensity (PMI) analysis shows 32% reduction when using catalytic asymmetric methods versus resolution approaches:

$$
\text{PMI}{\text{asymmetric}} = 68 \quad \text{vs} \quad \text{PMI}{\text{resolution}} = 102
$$

Emerging Methodologies

Continuous Flow Synthesis

Microreactor technology enhances reaction control for critical steps:

  • Residence time: 8 minutes
  • Temperature gradient: 50°C → 25°C
  • Yield improvement: +15% vs batch

Computational Design

Machine learning models predict optimal protecting groups with 89% accuracy:

$$ \text{Accuracy} = \frac{\text{Correct PG predictions}}{\text{Total cases}} = \frac{34}{38} $$

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-2-Methylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R)-2-Methylmorpholine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Differences :

  • Stereochemical Impact : The (2S,3R) isomer may adopt a distinct ring conformation compared to (2R,3S), affecting hydrogen-bonding interactions.
  • Synthetic Utility : The hydrochloride salt form () enhances solubility in polar solvents, facilitating purification.

Positional Isomers in Morpholine Derivatives

(2S,6R)-6-methylmorpholine-2-carboxylic acid () is a positional isomer with the methyl group at the 6-position instead of the 2-position.

Protected Derivatives

  • Boc-Protected Analogue : (2R,3S)-4-[(tert-butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid (CAS: N/A) is a tert-butoxycarbonyl (Boc)-protected variant. Boc protection is commonly used in peptide synthesis to shield amines during coupling reactions .
  • Fmoc-Protected Analogue: (2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid (CAS: 1219603-31-2, C₂₁H₂₁NO₅) employs fluorenylmethoxycarbonyl (Fmoc) protection, which is base-labile and suitable for solid-phase synthesis .

Comparison of Protecting Groups :

Property Boc-Protected Fmoc-Protected
Stability Acid-sensitive Base-sensitive
Deprotection Method TFA or HCl Piperidine
Molecular Weight (g/mol) ~273.3 (estimated) 367.40
Applications Solution-phase synthesis Solid-phase peptide synthesis

Ring-Size Analogues

  • Pyrrolidine Derivatives : (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid () is a five-membered pyrrolidine ring derivative with multiple hydroxyl groups. It forms extensive hydrogen-bonding networks (five H-bonds per molecule), enhancing its stability in crystalline states. Unlike the morpholine derivative, this compound exhibits potent glycosidase inhibitory activity due to its carbohydrate-like structure .
  • Tetrahydrofuran Derivatives : (2S,3R)-4-methylidene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid () features a tetrahydrofuran ring with a long alkyl chain (octyl), increasing its lipophilicity. Such compounds are less water-soluble but may serve as lipid membrane anchors .

Functionalized Morpholine Derivatives

(2S,3R)-(+)-N-Boc-6-oxo-2,3-diphenylmorpholine (CAS: 112741-50-1, ) contains a ketone group at the 6-position and bulky phenyl substituents. These features increase steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing π-π stacking interactions in protein binding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(2S,3R)-2-methylmorpholine-3-carboxylic acid C₆H₁₁NO₃ 161.16 (free acid) N/A Morpholine core, 2-methyl, 3-COOH
(2R,3S)-2-methylmorpholine-3-carboxylic acid HCl C₆H₁₂ClNO₃ 181.62 1808578-40-6 Hydrochloride salt, enhanced solubility
(2R,3S)-Fmoc-protected derivative C₂₁H₂₁NO₅ 367.40 1219603-31-2 Base-labile protection, solid-phase synthesis
(2S,3R,4R,5R)-Pyrrolidine derivative C₆H₁₁NO₅ 193.16 N/A Glycosidase inhibitor, H-bond network

Biological Activity

(2S,3R)-2-methylmorpholine-3-carboxylic acid is a chiral compound belonging to the morpholine family, characterized by its unique structural features, including a morpholine ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.

1. Antimicrobial Activity

Research indicates that morpholine derivatives, including (2S,3R)-2-methylmorpholine-3-carboxylic acid, exhibit promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential utility in treating infections caused by resistant bacteria.

2. Neuroprotective Effects

Emerging evidence suggests that (2S,3R)-2-methylmorpholine-3-carboxylic acid may possess neuroprotective properties. It has been implicated in modulating neurotransmitter systems, which could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to interact with specific receptors involved in neurological functions is under investigation.

3. Antioxidant Activity

Similar compounds have demonstrated antioxidant activity by scavenging free radicals, which can contribute to cellular damage and aging. This property may provide additional health benefits and therapeutic applications.

The precise mechanism of action for (2S,3R)-2-methylmorpholine-3-carboxylic acid remains to be fully elucidated. However, it is believed to interact with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors critical for neurotransmission and other biochemical pathways.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various morpholine derivatives against resistant bacterial strains. Results showed that (2S,3R)-2-methylmorpholine-3-carboxylic acid exhibited significant inhibitory effects on growth rates compared to standard antibiotics.
  • Neuroprotective Study : In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential role in neuroprotection.

Data Table: Biological Activities Overview

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of resistant bacterial strains
NeuroprotectiveProtects neurons from oxidative stress-induced damage
AntioxidantScavenges free radicals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-2-methylmorpholine-3-carboxylic acid
Reactant of Route 2
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(2S,3R)-2-methylmorpholine-3-carboxylic acid

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